molecular formula C10H18ClNO B2498719 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride CAS No. 2551116-94-8

2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Cat. No. B2498719
CAS RN: 2551116-94-8
M. Wt: 203.71
InChI Key: BJFVIVHEQCLSHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride and related compounds often involves multi-step chemical reactions, including cycloadditions, nucleophilic additions, and Mannich reactions. For instance, the synthesis of 2-aminofuran derivatives through [2+2] cycloaddition-retroelectrocyclization and subsequent intramolecular nucleophilic addition is a notable method that could be adapted for the synthesis of the compound (Shoji et al., 2017). Another approach is the use of ketonic Mannich bases derived from acetylthiophene, which participate in alkylation and ring closure reactions, generating a library of structurally diverse compounds (Roman, 2013).

Molecular Structure Analysis

The molecular structure and conformational analyses of compounds related to 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride have been extensively studied using techniques such as X-ray diffraction. These studies reveal details about the crystal packing, hydrogen bonding, and overall molecular conformation, which are crucial for understanding the reactivity and properties of the compound (Nitek et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride involves interactions with various amines and reagents. For example, the formation of 6-aminofulvene derivatives from 2-aminofuran precursors upon reaction with amines highlights the potential for diverse chemical transformations (Shoji et al., 2017). The compound's ability to undergo alkylation, as well as ring closure reactions, further indicates its versatility in synthetic chemistry (Roman, 2013).

Scientific Research Applications

Analytical Characterization

The analytical properties of various substituted phenethylamine derivatives, including compounds similar to 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride, have been studied using advanced techniques like LC-QTOF-MS, GC-MS, and NMR. These studies are crucial for identifying and understanding the chemical properties of new synthetic compounds (Liu et al., 2017).

Chemical Synthesis and Modification

Innovative methods for generating diverse chemical libraries involve reactions such as alkylation and ring closure. These techniques, applied to compounds similar to 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride, facilitate the creation of structurally varied compounds, which is essential in medicinal chemistry and drug development (Roman, 2013).

Crystallographic Studies

The conformational analysis of related compounds using X-ray crystallography provides insights into their molecular structures. Such studies are vital for understanding the physical and chemical properties of new chemical entities (Nitek et al., 2020).

Pharmaceutical Research

The synthesis and characterization of similar compounds have been explored for potential anti-diabetic and anti-inflammatory applications. This highlights the significance of these compounds in the development of new therapeutic agents (Gopi & Dhanaraju, 2018).

Material Science Applications

Compounds like 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride can be used to modify polymers, enhancing their properties for various applications including medical uses. Such modifications can significantly improve the thermal stability and biological activity of polymers (Aly & El-Mohdy, 2015).

Catalysis and Organic Transformations

The synthesis and rearrangements of ylides from tertiary amines, a process involving compounds similar to 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride, demonstrate its potential in catalysis and as intermediates in organic synthesis (Zotto et al., 2000).

properties

IUPAC Name

2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-7-5-6-8(12-7)9(11)10(2,3)4;/h5-6,9H,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFVIVHEQCLSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

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